molecular formula C8H9Cl3FN B2506803 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride CAS No. 2138222-52-1

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B2506803
CAS No.: 2138222-52-1
M. Wt: 244.52
InChI Key: CZWOAPSGGHUTDC-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H8Cl2FN·HCl. It is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 3,5-dichloro-2-fluoroaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic hydrogenation are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as:

    1-(3,5-Dichlorophenyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    1-(3,5-Difluorophenyl)ethan-1-amine hydrochloride: Contains two fluorine atoms instead of one, potentially altering its chemical behavior.

    1-(3,5-Dichloro-4-fluorophenyl)ethan-1-amine hydrochloride: The position of the fluorine atom is different, which can influence its interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,5-dichloro-2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)6-2-5(9)3-7(10)8(6)11;/h2-4H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWOAPSGGHUTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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